N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine
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Overview
Description
N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains both thiophene and thiadiazole rings Thiophene is a five-membered ring containing sulfur, while thiadiazole is a five-membered ring containing both sulfur and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine typically involves the reaction of thiophene derivatives with appropriate reagents to form the thiadiazole ring. One common method involves the condensation of thiophene-2-carboxaldehyde with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the thiadiazole ring can produce amines.
Scientific Research Applications
N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde and thiophene-2-amine share the thiophene ring structure.
Thiadiazole derivatives: Compounds like 1,2,3-thiadiazole and its various substituted derivatives share the thiadiazole ring structure.
Uniqueness
N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine is unique due to the combination of both thiophene and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
63304-29-0 |
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Molecular Formula |
C7H7N3S2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)thiadiazol-5-amine |
InChI |
InChI=1S/C7H7N3S2/c1-2-6(11-3-1)4-8-7-5-9-10-12-7/h1-3,5,8H,4H2 |
InChI Key |
VWSHHXSARCSKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=CN=NS2 |
Origin of Product |
United States |
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